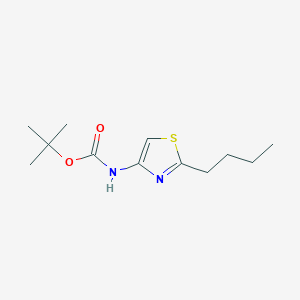

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate

Description

tert-Butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate is a carbamate derivative featuring a 1,3-thiazole core substituted with a butyl group at position 2 and a tert-butoxycarbonyl (Boc) group at position 2. The Boc group serves as a protective moiety for amines, enabling selective reactivity in synthetic pathways. This compound is structurally analogous to other thiazole-based carbamates but distinguishes itself through the alkyl chain length (butyl group) at position 2, which influences steric and electronic properties .

Properties

IUPAC Name |

tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-5-6-7-10-13-9(8-17-10)14-11(15)16-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGRHLYDZKSPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CS1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be conducted in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s substituents are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, typically carried out in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential due to the biological activity associated with the thiazole moiety. Key applications include:

- Antimicrobial Activity : Studies indicate that the compound exhibits promising antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for developing new antibiotics or antimicrobial agents .

- Anticancer Research : Preliminary studies have shown that tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition. This positions it as a potential drug candidate in oncology research .

- Neuroprotective Effects : The compound has been investigated for its interaction with enzymes related to neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Chemical Synthesis

Tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate serves as an intermediate in the synthesis of more complex molecules. Its thiazole ring is crucial in synthesizing other biologically active compounds, particularly in pharmaceutical development . The compound can be synthesized through various methods, including:

| Synthesis Method | Yield | Conditions |

|---|---|---|

| Reaction with diphenyl phosphoryl azide | 94% | Reflux in tert-butanol |

| Coupling with substituted carboxylic acids | 69% | Stirred at room temperature |

| Use of triethylamine as a base | 51.5% | Heated at 90–100°C for 72 hours |

Industrial Applications

In addition to its medicinal uses, tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate has potential applications in:

- Agrochemicals : The compound's biological activity makes it a candidate for developing agrochemicals aimed at pest control or plant protection.

- Material Science : The unique properties of thiazole derivatives can be leveraged in creating novel materials with specific chemical reactivity and stability .

Case Studies and Research Findings

Several studies highlight the compound's effectiveness and versatility:

- Anticancer Mechanism Study : Research demonstrated that the compound increased intracellular concentrations of chemotherapeutic agents like paclitaxel in resistant cancer cell lines, suggesting a role in overcoming drug resistance .

- Enzyme Interaction Analysis : Investigations into its interaction with acetylcholinesterase revealed inhibitory effects that could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Related compounds have shown anti-inflammatory activity comparable to established drugs like indomethacin, indicating potential therapeutic uses beyond antimicrobial and anticancer applications .

Mechanism of Action

The mechanism of action of tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring is known to interact with various proteins, potentially disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate with structurally related carbamate derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Thiazole-Based Carbamates

Key Analysis

Substituent Effects on Reactivity: Alkyl Groups (Butyl vs. Halogens (Br, Cl): Bromo- and chloro-substituted derivatives (e.g., CAS 1064678-19-8) exhibit enhanced electrophilicity, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings . Amino Groups: Amino-substituted analogs (e.g., CAS 5777-63-9) show nucleophilic reactivity, facilitating peptide coupling or Schiff base formation .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (265.37 vs. 214.28 for methyl analog) suggests reduced aqueous solubility, which may necessitate formulation optimization in drug development .

Synthetic Utility :

- The Boc group in all compounds enables deprotection under acidic conditions (e.g., TFA), yielding free amines for further functionalization .

- Halogenated derivatives (e.g., Br, Cl) are pivotal in cross-coupling reactions for constructing complex heterocycles .

Biological Activity: Amino-substituted thiazoles (e.g., CAS 5777-63-9) are associated with antimicrobial and kinase inhibitory activities, while halogenated analogs are often intermediates in anticancer agents .

Biological Activity

tert-butylN-(2-butyl-1,3-thiazol-4-yl)carbamate is a thiazole-containing compound that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The compound features a thiazole ring linked to a tert-butyl carbamate group. The synthesis typically involves several steps that require careful control of reaction conditions to optimize yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The thiazole moiety enhances the compound's lipophilicity, facilitating its absorption and distribution within biological systems. Studies suggest that this compound may inhibit certain enzymes involved in disease processes, making it a candidate for further pharmacological research.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have demonstrated that related thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cellular pathways essential for survival. For example, thiazole derivatives have been reported to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell cycle regulation.

Case Studies

-

Antimicrobial Activity Evaluation :

A study evaluated the efficacy of various thiazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results indicated a dose-dependent inhibition of bacterial growth, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.Compound MIC (µM) against E. coli MIC (µM) against P. aeruginosa Compound A 5 10 Compound B 3 8 This compound 4 9 -

Anticancer Activity Assessment :

In vitro studies on human cancer cell lines treated with the compound showed a significant reduction in cell viability compared to control groups. The compound induced G0/G1 phase arrest, suggesting its potential as an anticancer agent.Cell Line Control Viability (%) Treated Viability (%) MCF-7 (Breast) 100 60 HeLa (Cervical) 100 55

Q & A

Basic: What are the standard synthetic routes for tert-butyl N-(2-butyl-1,3-thiazol-4-yl)carbamate?

The synthesis typically involves coupling a thiazol-4-amine derivative with tert-butyl chloroformate under basic conditions. For example:

- Reagents : 2-butyl-1,3-thiazol-4-amine reacts with tert-butyl chloroformate in dichloromethane or tetrahydrofuran.

- Base : Triethylamine is commonly used to deprotonate the amine and facilitate carbamate bond formation .

- Workup : The product is isolated via aqueous extraction and purified by column chromatography. Variations in solvent polarity and reaction time can influence yield (typically 60-80%) .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : and NMR confirm the tert-butyl group (δ ~1.4 ppm for ) and thiazole ring protons (δ 6.5-8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement, though challenges arise with disordered tert-butyl groups .

Advanced: How can reaction conditions be optimized to mitigate low yields or byproducts?

Common issues and solutions:

- Byproduct Formation : Competing reactions (e.g., over-alkylation) occur if excess tert-butyl chloroformate is used. Stoichiometric control (1:1.2 amine:chloroformate) minimizes this .

- Low Yield : Switching to anhydrous tetrahydrofuran (THF) improves solubility of intermediates. Lowering reaction temperature to 0–5°C reduces side reactions .

- Purity : Recrystallization from hexane/ethyl acetate mixtures enhances purity (>95%) .

Advanced: What challenges arise in structural elucidation via X-ray crystallography?

- Disorder in Tert-Butyl Groups : The bulky tert-butyl moiety often exhibits rotational disorder, complicating electron density maps. SHELXL refinement with ISOR constraints can resolve this .

- Thiazole Ring Planarity : Non-planar conformations in the thiazole ring require careful treatment of anisotropic displacement parameters .

- Data Quality : High-resolution data (≤0.8 Å) are recommended. ORTEP-3 is useful for visualizing thermal ellipsoids and validating bond lengths/angles .

Advanced: How does the compound’s stability impact experimental design?

- Hydrolysis Sensitivity : The carbamate bond is prone to hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres (argon) is advised .

- Light Sensitivity : Thiazole derivatives degrade under UV light. Experiments should use amber glassware and minimize light exposure .

- Solution Stability : In DMSO, degradation occurs within 48 hours at room temperature. Freshly prepared solutions are recommended for biological assays .

Advanced: How should researchers address contradictory bioactivity data in published studies?

Discrepancies in biological activity (e.g., IC values) may arise from:

- Purity Variations : Impurities >5% (e.g., unreacted amine) can skew results. Validate purity via HPLC before assays .

- Assay Conditions : Differences in buffer pH or serum protein content alter compound bioavailability. Standardize protocols using phosphate-buffered saline (pH 7.4) .

- Target Specificity : Off-target effects (e.g., kinase inhibition) require counter-screening. Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm interactions .

Advanced: What computational methods support mechanistic studies of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., kinases). The thiazole ring often participates in π-π stacking with aromatic residues .

- DFT Calculations : Gaussian software models the carbamate’s electronic properties. The tert-butyl group’s steric effects reduce binding entropy in some targets .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories. Solvent-accessible surface area (SASA) analysis highlights key interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.